molecular formula C23H24ClN5O4 B2744571 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-70-8

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2744571
CAS No.: 335403-70-8
M. Wt: 469.93
InChI Key: CEOYZMDVSMMOQW-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24ClN5O4 and its molecular weight is 469.93. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Chemical Synthesis

    Studies have explored the chemical synthesis of related purine derivatives and their potential for forming condensed heterocyclic systems, highlighting the versatility of purine bases in organic synthesis. For instance, Dotsenko et al. (2012) detailed the alkylation of 3-cyanopyridine-2(1H)-thiones with xanthene derivatives, leading to the formation of pyrido-thieno-diazepino-purine dione derivatives, which are of interest for developing novel heterocyclic compounds (Dotsenko, Sventukh, & Krivokolysko, 2012).

  • Derivative Formation

    Research into creating derivatives of purine-2,6-dione compounds has revealed potential for pharmacological applications, such as receptor affinity and psychotropic activity. For example, Chłoń-Rzepa et al. (2013) synthesized 8-aminoalkyl derivatives of purine-2,6-dione, investigating their affinity for serotonin receptors and evaluating their antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O4/c1-28-20-19(21(31)27-23(28)32)29(13-17(30)14-33-18-9-7-16(24)8-10-18)22(26-20)25-12-11-15-5-3-2-4-6-15/h2-10,17,30H,11-14H2,1H3,(H,25,26)(H,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOYZMDVSMMOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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